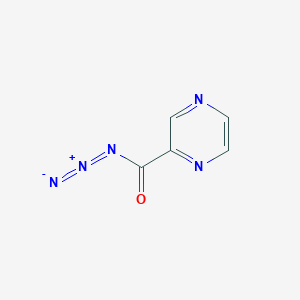
Pyrazine-2-carbonyl azide
Übersicht
Beschreibung
Pyrazine-2-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to the carbonyl carbon of a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carbonyl azide typically involves the reaction of pyrazine-2-carboxylic acid with a suitable azidating agent. One common method is the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then treated with sodium azide to yield this compound . The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to prevent decomposition of the azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazine-2-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: this compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Decomposition Reactions: Upon heating or exposure to UV light, this compound can decompose to release nitrogen gas and form reactive intermediates such as nitrenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition reactions under mild conditions.
Decomposition Reactions: Thermal or photolytic conditions are employed to induce decomposition.
Major Products:
Substitution Reactions: The major products are substituted pyrazine derivatives.
Cycloaddition Reactions: The major products are triazole derivatives.
Decomposition Reactions: The major products are nitrogen gas and nitrene intermediates.
Wissenschaftliche Forschungsanwendungen
Pyrazine-2-carbonyl azide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrazine-2-carbonyl azide involves the release of nitrogen gas upon decomposition, leading to the formation of highly reactive nitrene intermediates . These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazine ring.
Vergleich Mit ähnlichen Verbindungen
Pyrazine-2-carboxylic acid: The parent compound from which pyrazine-2-carbonyl azide is derived.
Pyrazine-2-carbonyl chloride: An intermediate in the synthesis of this compound.
Phenazine: A related heterocyclic compound with a fused benzene ring.
Uniqueness: this compound is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrazine derivatives that lack the azide group and, consequently, the same level of reactivity.
Eigenschaften
IUPAC Name |
pyrazine-2-carbonyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O/c6-10-9-5(11)4-3-7-1-2-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNGGCZBYFRNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















